N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide
Overview
Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide: is a complex organic compound characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinamine.
Coupling Reaction: The pyridine intermediate is then coupled with 2-bromoethylamine under basic conditions to form the N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl) intermediate.
Sulfonylation: The final step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the trifluoromethyl group can enhance the binding affinity to biological targets .
Medicine
Medicinally, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their anti-inflammatory, antiviral, and anticancer properties .
Industry
Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The exact pathways depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{[(methylsulfonyl)amino]oxy}acetamide derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(methanesulfonamidooxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N4O4S/c1-24(21,22)19-23-6-9(20)16-2-3-17-10-8(12)4-7(5-18-10)11(13,14)15/h4-5,19H,2-3,6H2,1H3,(H,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWMWNKNQQWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NOCC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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